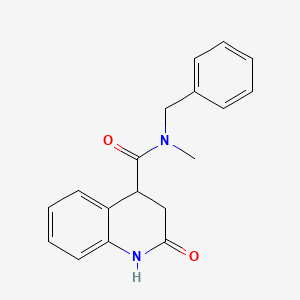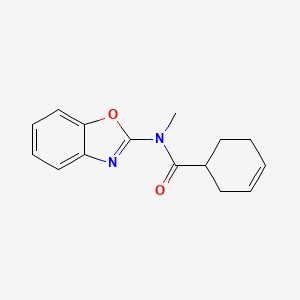
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate, also known as AOPC, is a chemical compound that has gained attention for its potential applications in scientific research. AOPC is a synthetic compound that was first synthesized in 2010. Since then, it has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate is not fully understood. However, it has been proposed that (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate exerts its effects by modulating the activity of enzymes and receptors involved in various cellular processes. For example, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has also been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Biochemical and Physiological Effects:
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to induce apoptosis by activating the caspase pathway. In neurology, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been studied for its potential neuroprotective effects by modulating oxidative stress and inflammation. In immunology, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.
实验室实验的优点和局限性
The advantages of using (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate in lab experiments include its synthetic nature, which allows for consistent and reproducible results. Additionally, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, the limitations of using (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate include its limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the mechanism of action of (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as an immunomodulatory agent for the treatment of autoimmune diseases such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate and its potential applications in various scientific fields.
合成方法
The synthesis of (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate involves the reaction between 2-amino-2-oxo-1-phenylethylamine and 1H-indazole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate.
科学研究应用
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been used in various scientific research applications, including cancer research, neurology, and immunology. In cancer research, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, (2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate has been investigated for its ability to modulate the immune response.
属性
IUPAC Name |
(2-amino-2-oxo-1-phenylethyl) 1H-indazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c17-15(20)14(10-4-2-1-3-5-10)22-16(21)11-6-7-12-9-18-19-13(12)8-11/h1-9,14H,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIUXJOGCWMXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)OC(=O)C2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

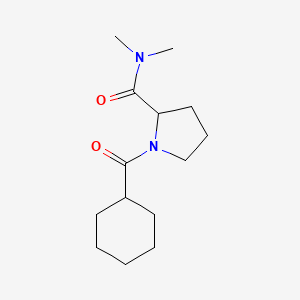
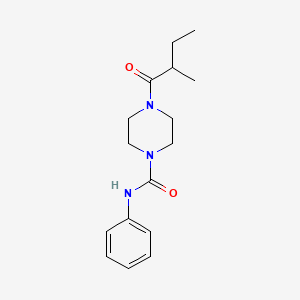
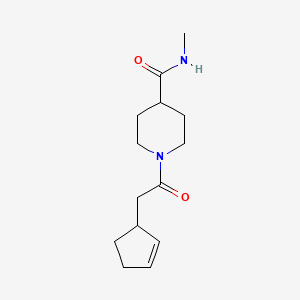
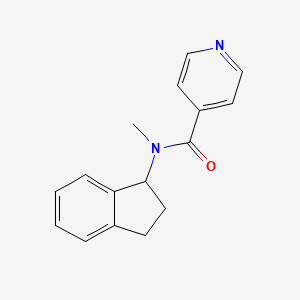

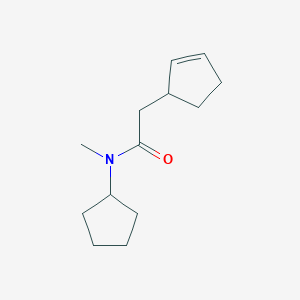
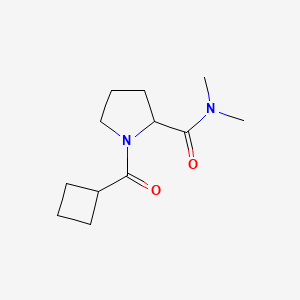

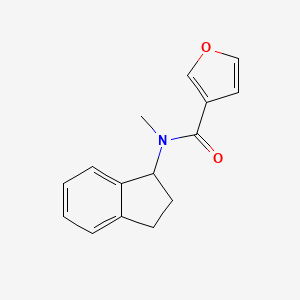
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
